1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one

Description

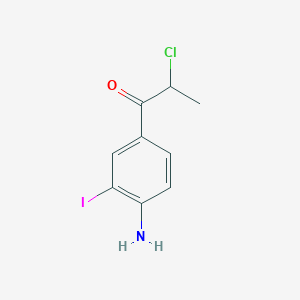

1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted with a chlorine atom at the α-carbon and a 4-amino-3-iodophenyl group at the ketone position.

Properties

Molecular Formula |

C9H9ClINO |

|---|---|

Molecular Weight |

309.53 g/mol |

IUPAC Name |

1-(4-amino-3-iodophenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H9ClINO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |

InChI Key |

KWHCFWRQSBXEIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)N)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one typically involves the iodination of a precursor compound, followed by chlorination. One common method includes the reaction of 4-aminoacetophenone with iodine and a chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the addition of a base like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The iodine substituent in the target compound increases molecular weight by ~40% compared to its chloro analog (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) . Iodine’s larger atomic radius may reduce solubility in polar solvents but enhance π-stacking in crystal lattices .

- Amino Group Reactivity: The 4-amino group distinguishes the target compound from non-amino analogs (e.g., 3-(4-chlorophenyl)-1-phenylpropan-1-one ), enabling participation in hydrogen bonding or Schiff base formation.

Physicochemical Properties

- Solubility: Compounds with cyclopropyl groups (e.g., ) exhibit higher hydrophobicity compared to amino- or iodine-substituted derivatives. The amino group in the target compound may improve aqueous solubility relative to purely halogenated analogs.

- Thermal Stability : Halogenated aromatic ketones generally show high thermal stability. The iodine substituent may lower melting points due to increased molecular weight and reduced symmetry .

Biological Activity

1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one, also known as a derivative of chloropropanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, an iodo substituent, and a chloro group. The presence of these functional groups suggests a range of possible interactions with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : Compounds with amino and halogen substituents often act as inhibitors for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Studies have shown that derivatives of chloropropanones exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating inhibition zones indicative of antimicrobial efficacy.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Chloropropanone Derivative | S. aureus | 18 |

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented in numerous studies. It is hypothesized that the amino group plays a critical role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of chloropropanones. For example, studies have indicated that such compounds can induce apoptosis in cancer cells via mitochondrial pathways.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various substituted phenyl derivatives including this compound. The results indicated that the compound exhibited a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of chlorinated phenyl ketones on breast cancer cell lines. The study revealed that this compound induced cell cycle arrest and apoptosis in MCF-7 cells, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.